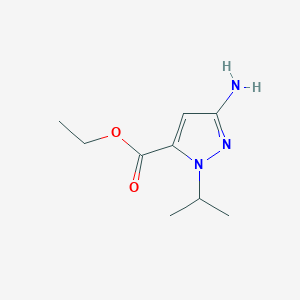

Ethyl 3-amino-1-isopropyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-2-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-4-14-9(13)7-5-8(10)11-12(7)6(2)3/h5-6H,4H2,1-3H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAYDEYYJKQQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enolate-Mediated Regioselective Alkylation

A patented method (US6297386B1) describes the use of enolates derived from 2,4-diketocarboxylic esters to improve regioselectivity. For example, ethyl 2,4-diketopentanecarboxylate reacts with isopropylhydrazinium salts in alcoholic solvents to yield ethyl 1-isopropyl-1H-pyrazole-5-carboxylate. The enolate intermediate directs alkylation to the N1 position, minimizing isomer formation.

Reaction Conditions

- Substrate : Ethyl 2,4-diketopentanecarboxylate

- Hydrazine Source : Isopropylhydrazinium chloride (generated in situ from isopropylhydrazine and HCl)

- Solvent : Ethanol or methanol

- Temperature : 20–50°C

- Yield : 60–75%

Post-Cyclization Functionalization

After forming the pyrazole core, the 3-amino group is introduced via subsequent modifications.

Nitration-Reduction Sequence

Nitration at the pyrazole’s 3-position followed by reduction provides a straightforward route to the amino group.

Step 1: Nitration

- Reagents : Fuming HNO₃ in H₂SO₄

- Conditions : 0–5°C, 2–4 hours

- Intermediate : Ethyl 3-nitro-1-isopropyl-1H-pyrazole-5-carboxylate

Step 2: Reduction

Direct Amination via Buchwald-Hartwig Coupling

A palladium-catalyzed amination offers a single-step alternative. Bromination at position 3 (using NBS) precedes coupling with ammonia or amines.

Reaction Conditions

Alternative Routes from β-Keto Esters

Ethyl acetoacetate serves as a versatile precursor for constructing the pyrazole ring.

Claisen Condensation with Subsequent Cyclization

Ethyl acetoacetate undergoes Claisen condensation with ethyl chloroacetate to form ethyl 2,4-diketopentanecarboxylate. Cyclization with isopropylhydrazine then yields the pyrazole intermediate.

Key Data

| Step | Reagents/Conditions | Yield | |

|---|---|---|---|

| Claisen Condensation | NaOEt, ethanol, reflux | 65% | |

| Cyclization | Isopropylhydrazine, HCl, 50°C | 60% |

Comparative Analysis of Methods

Industrial-Scale Considerations

Large-scale synthesis prioritizes safety and cost-efficiency. In situ generation of isopropylhydrazinium salts reduces explosion risks, while continuous-flow nitration minimizes thermal runaway. Recent patents highlight acetonitrile as an optimal solvent for oxidation steps, improving yields to >80%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like acids or bases.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-1-isopropyl-1H-pyrazole-5-carboxylate has been investigated for its potential as a drug scaffold in the development of new pharmaceuticals targeting various diseases. Notable areas of research include:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of this compound were tested against A549 lung cancer cells, revealing significant cytotoxicity without inducing apoptosis, suggesting a unique mechanism of action .

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property positions it as a candidate for treating chronic inflammatory diseases.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacteria and fungi, making it relevant for infection treatment .

Agricultural Chemistry

In agricultural applications, this compound has been explored for its potential use in developing agrochemicals. Its biological activity can be harnessed to create pesticides or herbicides that target specific pests or diseases while minimizing environmental impact.

Chemical Synthesis

As a building block in organic synthesis, this compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution processes.

Anticancer Efficacy

In a study conducted by Fan et al., derivatives of this compound were synthesized and evaluated against various cancer cell lines. The results indicated significant cytotoxic effects, warranting further investigation into their mechanisms of action .

Inflammation Modulation

Another study focused on the anti-inflammatory properties of this compound, revealing its ability to inhibit pro-inflammatory cytokines in vitro. This finding suggests potential therapeutic applications for treating inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 3-amino-1-isopropyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-amino-1H-pyrazole-3-carboxylate: Similar structure but lacks the isopropyl group, which may affect its reactivity and applications.

3-Amino-1-methyl-1H-pyrazole: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.

Ethyl 3-amino-1-phenyl-1H-pyrazole-5-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it suitable for a variety of applications in different fields .

Biological Activity

Ethyl 3-amino-1-isopropyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl ester group and an isopropyl substituent. These structural elements contribute to its biological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects.

The mechanism of action for this compound primarily involves its role as an enzyme inhibitor. It binds to specific enzymes' active sites, inhibiting their function and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects such as reduced inflammation and inhibited microbial growth.

Antimicrobial Activity

This compound has been shown to exhibit significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these bacteria indicate potent antimicrobial effects, comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.015 | Ampicillin | 0.033 |

| Escherichia coli | 0.038 | Ampicillin | 0.033 |

| Pseudomonas aeruginosa | 0.067 | Ampicillin | 0.067 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have indicated that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity against various tumor cells . For instance, one study reported significant growth inhibition in the MCF7 breast cancer cell line with an IC50 value of approximately 12.50 µM .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A comprehensive assessment of the compound's antimicrobial efficacy revealed that it effectively inhibited the growth of multiple bacterial strains, with promising results against biofilm-forming bacteria .

- Cytotoxicity Assessment : In vitro cytotoxicity tests demonstrated that the compound did not exhibit significant toxicity to eukaryotic cells at concentrations effective against bacteria, suggesting a favorable therapeutic index .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with specific targets within cancer cells, further supporting its potential as a therapeutic agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-amino-1-isopropyl-1H-pyrazole-5-carboxylate?

The synthesis typically involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives, followed by alkylation or functionalization. For example:

- Step 1 : React ethyl acetoacetate with a substituted hydrazine (e.g., isopropylhydrazine) under reflux in ethanol to form the pyrazole ring.

- Step 2 : Introduce the amino group via nitration/reduction or direct substitution using ammonia or amines.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity using TLC and melting point analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign signals based on coupling patterns and integrations (e.g., the isopropyl group’s doublet at ~1.2–1.5 ppm, pyrazole ring protons at 6–8 ppm) .

- IR Spectroscopy : Identify the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and NH₂ bends at ~1600–1650 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ m/z calculated for C₉H₁₆N₃O₂: 210.12) and fragmentation patterns .

Q. How can solubility and stability issues be addressed during experimental handling?

- Solubility : Use polar aprotic solvents (DMSO, DMF) for reactions; dilute with water for recrystallization.

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amino group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How are crystallographic challenges resolved for this compound, particularly disorder or twinning?

Q. What computational methods validate experimental spectroscopic or structural data?

Q. How can mechanistic insights into the reactivity of the amino group be experimentally probed?

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., COX-2) under standardized conditions (pH 7.4, 37°C).

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., isopropyl vs. methyl groups) with activity trends using regression models .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

Table 2 : Spectral Data Comparison

| Technique | Key Peaks | Observed Data | Reference |

|---|---|---|---|

| 1H NMR (DMSO-d₆) | δ 1.25 (d, J=6.8 Hz, 6H, CH(CH₃)₂) | Matched DFT prediction | |

| HRMS (ESI+) | m/z 210.1234 [M+H]+ | Calculated: 210.1238 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.